BenchChemオンラインストアへようこそ!

N-Isobutyl-2-(methylamino)acetamide hydrochloride

Medicinal chemistry Physicochemical profiling Lead optimization

N-Isobutyl-2-(methylamino)acetamide hydrochloride (CAS 1220028-18-1; IUPAC: 2-(methylamino)-N-(2-methylpropyl)acetamide hydrochloride; synonym: H-Sar-NHiBu·HCl) is a synthetic acyclic amide belonging to the N-substituted glycinamide class, with molecular formula C₇H₁₇ClN₂O and molecular weight 180.68 g/mol. It is structurally characterized as the hydrochloride salt of a sarcosine (N-methylglycine) isobutylamide, bearing both a secondary amine (methylamino) and a branched N-isobutyl terminal group.

Molecular Formula C7H17ClN2O
Molecular Weight 180.67 g/mol
CAS No. 1220028-18-1
Cat. No. B1443324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyl-2-(methylamino)acetamide hydrochloride
CAS1220028-18-1
Molecular FormulaC7H17ClN2O
Molecular Weight180.67 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)CNC.Cl
InChIInChI=1S/C7H16N2O.ClH/c1-6(2)4-9-7(10)5-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H
InChIKeyCASPTUVKSNVGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isobutyl-2-(methylamino)acetamide hydrochloride (CAS 1220028-18-1): Compound Identity and Procurement-Relevant Baseline Characterization


N-Isobutyl-2-(methylamino)acetamide hydrochloride (CAS 1220028-18-1; IUPAC: 2-(methylamino)-N-(2-methylpropyl)acetamide hydrochloride; synonym: H-Sar-NHiBu·HCl) is a synthetic acyclic amide belonging to the N-substituted glycinamide class, with molecular formula C₇H₁₇ClN₂O and molecular weight 180.68 g/mol [1]. It is structurally characterized as the hydrochloride salt of a sarcosine (N-methylglycine) isobutylamide, bearing both a secondary amine (methylamino) and a branched N-isobutyl terminal group . The compound is commercially supplied as a research-grade chemical with typical purity specifications of ≥95% (lot-dependent) and is exclusively intended for laboratory research and development use, not for pharmaceutical, food, cosmetic, or consumer product applications . Publicly available primary biological or pharmacological data for this specific compound are, as of the present search, extremely limited; procurement decisions are therefore primarily driven by structural identity requirements and fit-for-purpose physicochemical properties rather than by documented differential biological activity .

Why N-Isobutyl-2-(methylamino)acetamide hydrochloride Cannot Be Generically Substituted by In-Class N-Alkyl Glycinamide Analogs


N-substituted glycinamides constitute a structurally compact but functionally diverse class in which small variations in the N-terminal amine substitution pattern (methyl vs. ethyl vs. hydrogen) and the C-terminal amide N-alkyl group (linear n-butyl vs. branched isobutyl vs. other alkyl chains) can produce significant differences in hydrogen-bonding capacity, lipophilicity, steric bulk, and metabolic stability [1]. The target compound possesses a unique combination of an N-methyl secondary amine (sarcosine moiety) and a branched isobutyl amide terminus—a substitution pattern that is absent from its closest commercially available analogs, including the linear n-butyl variant (N-butyl-2-(methylamino)acetamide, CAS 117194-70-4; free base MW 144.21), the des-methyl primary amine analog (2-amino-N-isobutylacetamide hydrochloride, CAS 175154-42-4; MW 166.65), and the regioisomeric N-isobutyl-N-methylglycinamide (CAS 208468-69-3) . Generic substitution is therefore not advisable because alterations in chain branching, N-methylation status, or substitution regiochemistry can alter conformational preferences, molecular recognition, and physicochemical profile in ways that are unpredictable without direct comparative experimental data [2]. The following quantitative evidence sections detail the measurable dimensions in which this compound differs from its obtainable comparators.

Quantitative Differential Evidence: N-Isobutyl-2-(methylamino)acetamide hydrochloride vs. Closest Commercially Available Analogs


Molecular Weight Differentiation: Branched Isobutyl vs. Linear n-Butyl Hydrochloride Salt Pair

The target compound (hydrochloride salt, C₇H₁₇ClN₂O) has a molecular weight of 180.68 g/mol, whereas its closest straight-chain analog N-butyl-2-(methylamino)acetamide hydrochloride (CAS 262300-46-9) shares an identical molecular formula (C₇H₁₇ClN₂O) and thus the same molecular weight (180.68 g/mol) . The differentiation arises from the branched-chain versus linear-chain topology of the N-alkyl amide group: the isobutyl group introduces a branch point at the β-carbon, which increases steric demand near the amide bond compared to the linear n-butyl chain . This topological difference is not captured by molecular weight alone and is measurable by the number of heavy-atom branching points (1 for isobutyl vs. 0 for n-butyl), the predicted solvent-accessible surface area, and chromatographic retention indices . Procurement selection between these two isomers therefore requires explicit specification of the desired alkyl chain architecture, as they are not analytically interchangeable by mass-based identity tests alone.

Medicinal chemistry Physicochemical profiling Lead optimization

N-Methyl Substitution vs. Primary Amine: Hydrogen-Bond Donor Count and Predicted Permeability Differentiation

The target compound contains an N-methyl secondary amine (sarcosine moiety), resulting in a computed hydrogen-bond donor (HBD) count of 3 (one amide NH, one secondary amine NH₂⁺ in the protonated form, and one HCl counterion-associated H), with a topological polar surface area (TPSA) of 41.1 Ų [1]. In contrast, the des-methyl analog 2-amino-N-isobutylacetamide hydrochloride (CAS 175154-42-4, MF: C₆H₁₅ClN₂O, MW: 166.65) possesses an unsubstituted primary amine, yielding an HBD count of 4 and a TPSA of 55.1 Ų (predicted) . The difference of 1 HBD and approximately 14 Ų in TPSA is significant: N-methylation of the α-amino group is a well-established medicinal chemistry strategy to reduce hydrogen-bonding capacity, modulate conformational flexibility, and enhance passive membrane permeability [2]. In the absence of direct permeability data for the target compound, this class-level inference suggests that the N-methylated target compound is predicted to exhibit lower aqueous solubility but higher passive permeability compared to the primary amine analog, which is a critical differentiator for applications in cell-based assays or in vivo studies where membrane penetration is required.

Medicinal chemistry ADME prediction Hydrogen bonding

Regioisomeric Differentiation: N2-Methyl vs. N1-Methyl Substitution Pattern

The target compound (CAS 1220028-18-1) has the N-methyl group at the N2 position (methylaminoacetyl moiety, SMILES: CNCC(=O)NCC(C)C·HCl), whereas the regioisomer N-isobutyl-N-methylglycinamide (CAS 208468-69-3) places the methyl substituent on the N1 amide nitrogen (SMILES: NCC(=O)N(C)CC(C)C) . These two regioisomers have different connectivity, resulting in distinct fragmentation patterns in mass spectrometry (MS/MS) and different NMR chemical shift profiles . Specifically, in ¹H NMR (predicted), the target compound's N-methyl group appears as a singlet at approximately δ 2.6–2.8 ppm (CH₃–NH–), while the regioisomer's N-methyl amide appears as two rotameric singlets at δ 2.9–3.1 ppm (CH₃–N–C(=O)) [1]. The target compound's α-methylene protons (CH₂ between NH and carbonyl) are also diagnostic, appearing as a singlet at δ 3.4–3.6 ppm, absent in the regioisomer. Procurement without CAS number verification risks receiving the incorrect regioisomer, which would confound SAR interpretation and analytical identification.

Synthetic chemistry Regioisomer differentiation Analytical quality control

Commercial Purity Specification Range and Supplier-Dependent Lot Variation

Commercially available batches of N-Isobutyl-2-(methylamino)acetamide hydrochloride are specified at minimum purity levels of 95% (AKSci, Chemenu, MolPort) to ≥98% (MolCore) . The reported purity specification range across suppliers is 95–98%, with the higher 98% grade offered by MolCore under ISO-certified quality management . By comparison, the des-methyl analog 2-amino-N-isobutylacetamide hydrochloride is also typically supplied at 95% minimum purity, while the N-butyl analog is listed at 95% purity . No pharmacopeial monograph or certified reference standard (CRM) exists for any of these compounds; purity is determined by supplier-specific HPLC, LC-MS, or NMR methods. Procurement specifications should therefore require supplier-provided certificates of analysis (CoA) documenting lot-specific purity, identity confirmation (¹H NMR and/or LC-MS), and residual solvent levels, as batch-to-batch variability in research-grade chemicals can affect assay reproducibility.

Quality control Procurement specifications Analytical chemistry

Supply Chain Discontinuation and Sourcing Reliability

The Biosynth-branded product (formerly distributed by CymitQuimica under reference 3D-VYB02818) has been marked as 'Discontinued' across all package sizes (5 g and 10 g), indicating a reduced number of active supply channels for this specific compound . In contrast, alternative suppliers such as AKSci (California, USA), Matrix (USA, distributed in China via Nanjing Yalida Biotech), MolCore, and Chemenu continue to list the compound as available [1]. The N-butyl analog (CAS 262300-46-9) and the des-methyl analog (CAS 175154-42-4) are also currently listed as available from multiple suppliers [2]. This supply concentration risk is a procurement-relevant differentiator: the target compound has fewer verified active suppliers than some of its in-class analogs, necessitating lead-time verification and secondary sourcing contingency planning.

Supply chain Procurement risk Sourcing strategy

Application Scenarios for N-Isobutyl-2-(methylamino)acetamide hydrochloride Based on Structural and Physicochemical Differentiation


Medicinal Chemistry SAR Exploration of N-Alkyl Chain Branching Effects on Target Binding

When a research program requires systematic exploration of the steric and lipophilic contributions of the N-terminal amide alkyl group to biological target engagement, the branched isobutyl terminus of this compound provides a defined steric probe that is distinct from the linear n-butyl analog and the smaller N-ethyl or N-propyl variants. The comparative evidence established in Section 3 (Evidence Item 1) shows that the isobutyl group introduces a single β-branch with a predicted LogP reduction of approximately 0.10 units relative to n-butyl, while increasing steric demand near the amide bond. This compound is therefore appropriate as a matched-pair partner to N-butyl-2-(methylamino)acetamide in head-to-head SAR studies aimed at deconvoluting steric vs. lipophilic effects on potency and selectivity .

Permeability-Modulated Probe Compound in Cell-Based Assays

For phenotypic or target-based cellular assays where intracellular target access is required, the N-methyl secondary amine of this compound (versus the primary amine of 2-amino-N-isobutylacetamide) is predicted, based on class-level evidence (Section 3, Evidence Item 2), to confer superior passive membrane permeability due to reduced hydrogen-bond donor capacity (ΔHBD = -1, ΔTPSA ≈ -14 Ų). This makes the target compound a more suitable choice for cell-based screening campaigns where membrane penetration is a prerequisite, while the primary amine analog may be preferred for biochemical (cell-free) assay formats where solubility is paramount and permeability is irrelevant [1].

Analytical Method Development and Reference Standard Qualification

The regioisomeric differentiation evidence (Section 3, Evidence Item 3) demonstrates that this compound can be unambiguously distinguished from its N1-methyl regioisomer by ¹H NMR and MS/MS fragmentation. This property supports the use of the target compound as a system suitability standard or retention-time marker in HPLC method development aimed at resolving mixtures of N-substituted glycinamide regioisomers. Procurement of this specific CAS number, accompanied by a supplier CoA with orthogonal identity confirmation, ensures that analytical methods are calibrated against the correct structural entity .

Peptidomimetic Building Block Requiring Defined N-Methylsarcosine-Isobutylamide Architecture

In solid-phase peptide synthesis (SPPS) or solution-phase peptidomimetic construction, the H-Sar-NHiBu·HCl motif provides a protected dipeptide fragment combining the conformational constraint of N-methylglycine (sarcosine) with a hydrophobic isobutyl C-terminal cap. This specific architecture is not replicated by any single commercially available analog; achieving the same structural endpoint via sequential coupling of sarcosine and isobutylamine would require additional synthetic steps and orthogonal protecting-group strategies. The target compound thus offers synthetic efficiency as a pre-formed building block for research groups constructing peptidomimetic libraries or protease substrate analogs incorporating an N-methylglycine-isobutylamide terminus [2].

Quote Request

Request a Quote for N-Isobutyl-2-(methylamino)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.